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Introduction
Rezvilutamide (also known as SHR3680) is a novel, orally bioavailable, non-steroidal anti-

androgen (NSAA) that has demonstrated significant promise in the treatment of prostate

cancer.[1][2] As a second-generation androgen receptor (AR) antagonist, its mechanism of

action is centered on the competitive inhibition of the androgen receptor, a key driver in the

progression of prostate cancer.[1][3] This technical guide provides an in-depth analysis of

rezvilutamide's target binding affinity and selectivity, complete with detailed experimental

protocols and visual representations of key biological pathways and experimental workflows.

Core Mechanism of Action
Rezvilutamide exerts its therapeutic effect by disrupting the androgen receptor signaling

pathway at multiple critical junctures. As a competitive antagonist, it directly competes with

endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to

the ligand-binding domain (LBD) of the androgen receptor.[1] This initial binding event sets off a

cascade of inhibitory actions:

Inhibition of AR Nuclear Translocation: Upon binding, rezvilutamide prevents the

conformational changes in the AR that are necessary for its translocation from the cytoplasm

into the nucleus.
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Blockade of AR-DNA Binding: By keeping the AR in the cytoplasm, rezvilutamide effectively

prevents the receptor from binding to androgen response elements (AREs) on the DNA.

Suppression of AR-Mediated Gene Transcription: Consequently, the transcription of AR-

responsive genes, which are crucial for prostate cancer cell proliferation and survival, is

halted. This includes key genes like prostate-specific antigen (PSA).

This multifaceted inhibition of the AR signaling pathway ultimately leads to a reduction in tumor

growth and a decline in PSA levels, a key biomarker in prostate cancer.

Target Binding Affinity and Selectivity
While specific quantitative binding affinity values (such as Kᵢ or IC₅₀) for rezvilutamide are not

publicly available in the provided search results, preclinical and clinical studies consistently

describe it as a potent antagonist with high binding affinity for the androgen receptor. Its

efficacy, even in the presence of elevated androgen levels, underscores its potent binding

characteristics.

Furthermore, initial findings suggest that rezvilutamide possesses a favorable selectivity

profile. One study highlighted its excellent selectivity for the androgen receptor over other

nuclear receptors, including the progesterone receptor (PR), glucocorticoid receptor (GR), and

mineralocorticoid receptor (MR). This selectivity is crucial for minimizing off-target effects and

improving the drug's overall safety profile.

Target Binding Affinity Selectivity

Androgen Receptor (AR) High Highly Selective

Progesterone Receptor (PR) Low / Negligible High selectivity for AR

Glucocorticoid Receptor (GR) Low / Negligible High selectivity for AR

Mineralocorticoid Receptor

(MR)
Low / Negligible High selectivity for AR

Table 1: Summary of Rezvilutamide's Target Binding Affinity and Selectivity.

Experimental Protocols
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To provide a comprehensive understanding of how the binding affinity and functional activity of

rezvilutamide are assessed, this section details the methodologies for key in vitro

experiments.

Competitive Androgen Receptor Binding Assay
This assay is designed to determine the ability of a test compound, such as rezvilutamide, to

compete with a radiolabeled androgen for binding to the androgen receptor. A commonly used

method is the radiolabeled ligand competition scintillation proximity assay (SPA).

Principle: The AR ligand-binding domain (LBD), tagged with an affinity tag (e.g., His6), is

immobilized on a scintillating microplate. A radiolabeled androgen (e.g., ³H-DHT) is added and

binds to the AR-LBD, bringing the radioisotope in close proximity to the scintillant and

generating a light signal. When a competing non-radiolabeled ligand like rezvilutamide is

introduced, it displaces the radiolabeled androgen, leading to a decrease in the light signal. The

concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is then

determined.

Detailed Protocol:

Protein Immobilization: A solution of purified His6-tagged AR-LBD is added to each well of a

nickel-chelate coated 384-well Flashplate®. The plate is incubated to allow the AR-LBD to

bind to the nickel-coated surface.

Washing: The wells are washed with an appropriate assay buffer to remove any unbound

AR-LBD.

Compound Addition: Serial dilutions of rezvilutamide (or other test compounds) are added

to the wells. A control group with no test compound is also included.

Radioligand Addition: A solution of a radiolabeled androgen, such as ³H-dihydrotestosterone

(³H-DHT), is added to all wells at a fixed concentration.

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

Signal Detection: The plate is read in a microplate scintillation counter to measure the light

output from each well.
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Data Analysis: The raw data is normalized, and the IC₅₀ value for rezvilutamide is

calculated by fitting the data to a dose-response curve.
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Competitive AR Binding Assay Workflow
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AR Nuclear Translocation Assay Workflow
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AR-Mediated Gene Transcription Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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